molecular formula C12H8ClN3O3S2 B5653963 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5653963
M. Wt: 341.8 g/mol
InChI Key: HOJVLMABVGRNCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic thiophene derivatives. For instance, Saeed et al. (2010) detailed the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, which shares a similar structural motif with our compound of interest. Their method included steps such as nucleophilic substitution and amide formation, which are likely relevant to the synthesis of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of related compounds has been determined to feature significant intramolecular hydrogen bonding and specific spatial arrangements (Saeed et al., 2010). These techniques can provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of this compound.

Chemical Reactions and Properties

The reactivity of thiophene derivatives is influenced by their functional groups. Studies on similar compounds show that they can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and additions, depending on the reacting partners and conditions. For instance, Androsov (2008) investigated the base-induced transformation of a thiadiazole derivative, leading to novel thiophene compounds, indicating potential pathways for modifying the chemical structure of similar compounds (Androsov, 2008).

properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S2/c13-8-4-3-7(6-9(8)16(18)19)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJVLMABVGRNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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